

5-Isoquinolinesulfonic acid chemical properties and structure

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An In-depth Technical Guide to **5-Isoquinolinesulfonic Acid**: Structure, Properties, and a Gateway to Rho-Kinase Inhibition

Introduction: The Significance of a Versatile Moiety

5-Isoquinolinesulfonic acid (CAS: 27655-40-9) is an organic compound featuring a bicyclic isoquinoline scaffold functionalized with a sulfonic acid group at the 5-position.[1] While a seemingly straightforward aromatic sulfonic acid, its true significance in the scientific community lies not in its direct applications, but in its pivotal role as a key intermediate in the synthesis of a class of groundbreaking therapeutic agents: the Rho-associated protein kinase (ROCK) inhibitors.[2] This guide, intended for researchers and drug development professionals, provides a comprehensive overview of the chemical properties, structure, and synthesis of **5-isoquinolinesulfonic acid**. It further delves into its critical application as a precursor to potent pharmacological agents like Fasudil, elucidating the biochemical pathways they modulate.

Part 1: Physicochemical and Structural Characterization

A thorough understanding of a molecule's fundamental properties is the bedrock of its application in synthesis and research. **5-Isoquinolinesulfonic acid** is typically a white to off-white crystalline solid with a high melting point, reflecting the strong intermolecular forces imparted by the ionic sulfonic acid group.[1][3][4] The sulfonic acid moiety renders the compound highly acidic and enhances its solubility in aqueous solutions.[1]

Core Chemical and Physical Properties

The key physicochemical properties of **5-isoquinolinesulfonic acid** are summarized below for rapid reference and comparison.

| Property | Value | Source |
|-------------------|---|-----------|
| IUPAC Name | isoquinoline-5-sulfonic acid | [5] |
| CAS Number | 27655-40-9 | [3][5] |
| Molecular Formula | C ₉ H ₇ NO ₃ S | [3][4][5] |
| Molecular Weight | 209.22 g/mol | [3][4][5] |
| Appearance | White to off-white solid/powder | [3][4] |
| Melting Point | >300 °C | [2][3][4] |
| Solubility | Slightly soluble in DMSO and Methanol | [3][6] |
| pKa (Predicted) | -0.98 ± 0.40 | [2][3][6] |
| InChIKey | YFMJTLUPSMCTOQ-UHFFFAOYSA-N | [5] |
| SMILES | C1=CC2=C(C=CN=C2)C(=C1)S(=O)(=O)O | [5] |

Structural Elucidation and Spectroscopic Signature

The unambiguous identification of **5-isoquinolinesulfonic acid** relies on a combination of modern spectroscopic techniques. The positional isomerism of the sulfonic acid group dramatically influences the molecule's electronic environment, resulting in a unique spectroscopic fingerprint.[7]

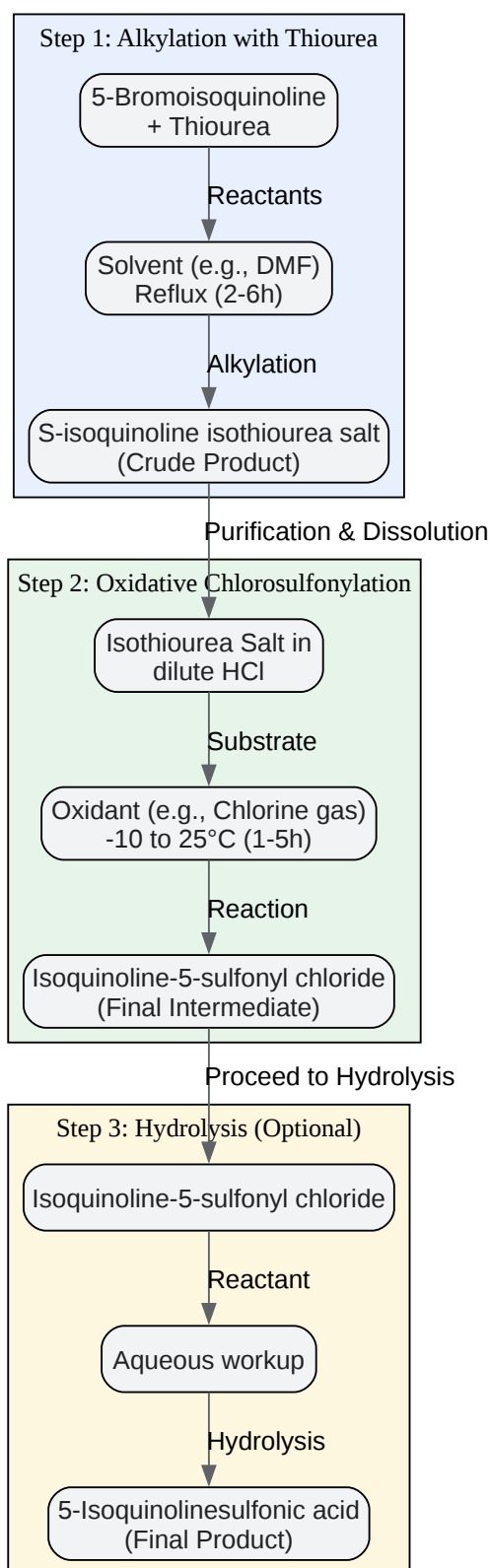
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy reveals a distinct pattern of signals in the aromatic region, typically downfield due to the electron-withdrawing effects of the nitrogen atom and the sulfonyl group.[7] In ¹³C NMR, the carbon atom attached to the sulfonic acid group exhibits a characteristic chemical shift.[5][8]

- Infrared (IR) Spectroscopy: IR analysis is crucial for confirming the presence of the sulfonic acid functional group.^[7] The spectrum is characterized by strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the S=O bonds, typically found in the regions of 1350-1470 cm^{-1} and 1150-1210 cm^{-1} , respectively. A broad absorption band for the O-H stretch of the sulfonic acid is also expected.
- Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound.^[5] The mass spectrum will show a prominent molecular ion peak (M^+) at an m/z corresponding to the molecular weight of 209.22.^[5]

Part 2: Synthesis and Purification Workflow

The preparation of **5-isoquinolinesulfonic acid** is a critical process for its subsequent use in drug synthesis. While several methods exist, a common laboratory-scale approach involves the direct sulfonation of isoquinoline. However, controlling the regioselectivity to favor the 5-position over the 8-position can be challenging. An alternative and often higher-yielding approach involves the conversion of a pre-functionalized isoquinoline.

The following diagram illustrates a generalized workflow for the synthesis of isoquinoline-5-sulfonyl chloride, a key derivative, from 5-bromoisoquinoline, which can then be hydrolyzed to **5-isoquinolinesulfonic acid**.



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Caption: Synthetic workflow from 5-bromoisoquinoline.

Experimental Protocol: Synthesis of Isoquinoline-5-sulfonyl Chloride

This protocol is adapted from established synthetic routes and provides a self-validating system for producing the key intermediate for Fasudil synthesis.[9]

- Alkylation:
 - To a round-bottom flask, add 5-bromoisoquinoline (1 molar equivalent) and thiourea (1.2 molar equivalents).
 - Add a suitable solvent, such as N,N-Dimethylformamide (DMF), to the flask.
 - Heat the mixture to reflux for 2-6 hours. The progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
 - Cool the reaction mixture and collect the precipitated crude S-isoquinoline isothiurea salt by suction filtration.
 - Causality Check: Using a slight excess of thiourea ensures complete consumption of the starting bromide. DMF is an excellent polar aprotic solvent for this type of nucleophilic substitution.
- Oxidative Chlorosulfonylation:
 - Dissolve the crude isothiurea salt in dilute hydrochloric acid in a jacketed reactor vessel, cooling to between -10 and 25°C.
 - Slowly bubble chlorine gas (or use another suitable oxidant) through the solution while maintaining the temperature. The reaction is highly exothermic and requires careful temperature control.
 - Continue the reaction for 1-5 hours until completion, as monitored by HPLC.
 - Causality Check: The acidic aqueous environment and strong oxidant convert the isothiurea group directly into a sulfonyl chloride. Low temperature is critical to prevent unwanted side reactions and degradation.

- Workup and Isolation:
 - Upon completion, the product, isoquinoline-5-sulfonyl chloride, often precipitates from the reaction mixture.
 - Collect the solid by suction filtration.
 - Wash the solid with cold water to remove residual acid and salts.
 - Dry the product under vacuum.
- Validation:
 - The identity and purity of the resulting isoquinoline-5-sulfonyl chloride should be rigorously confirmed.
 - Purity: Assess by HPLC, aiming for >95% purity.
 - Identity: Confirm the structure using ^1H NMR, ^{13}C NMR, and MS, comparing the results to reference spectra.

Part 3: Application in Drug Development - The Gateway to ROCK Inhibition

The primary value of **5-isoquinolinesulfonic acid** and its derivatives is as a foundational scaffold for synthesizing ROCK inhibitors.^{[2][10]} Fasudil (HA-1077) is the archetypal drug in this class, developed from this isoquinoline core.^[11] ROCK inhibitors are a promising class of therapeutics for a range of cardiovascular and neurological disorders.^{[12][13]}

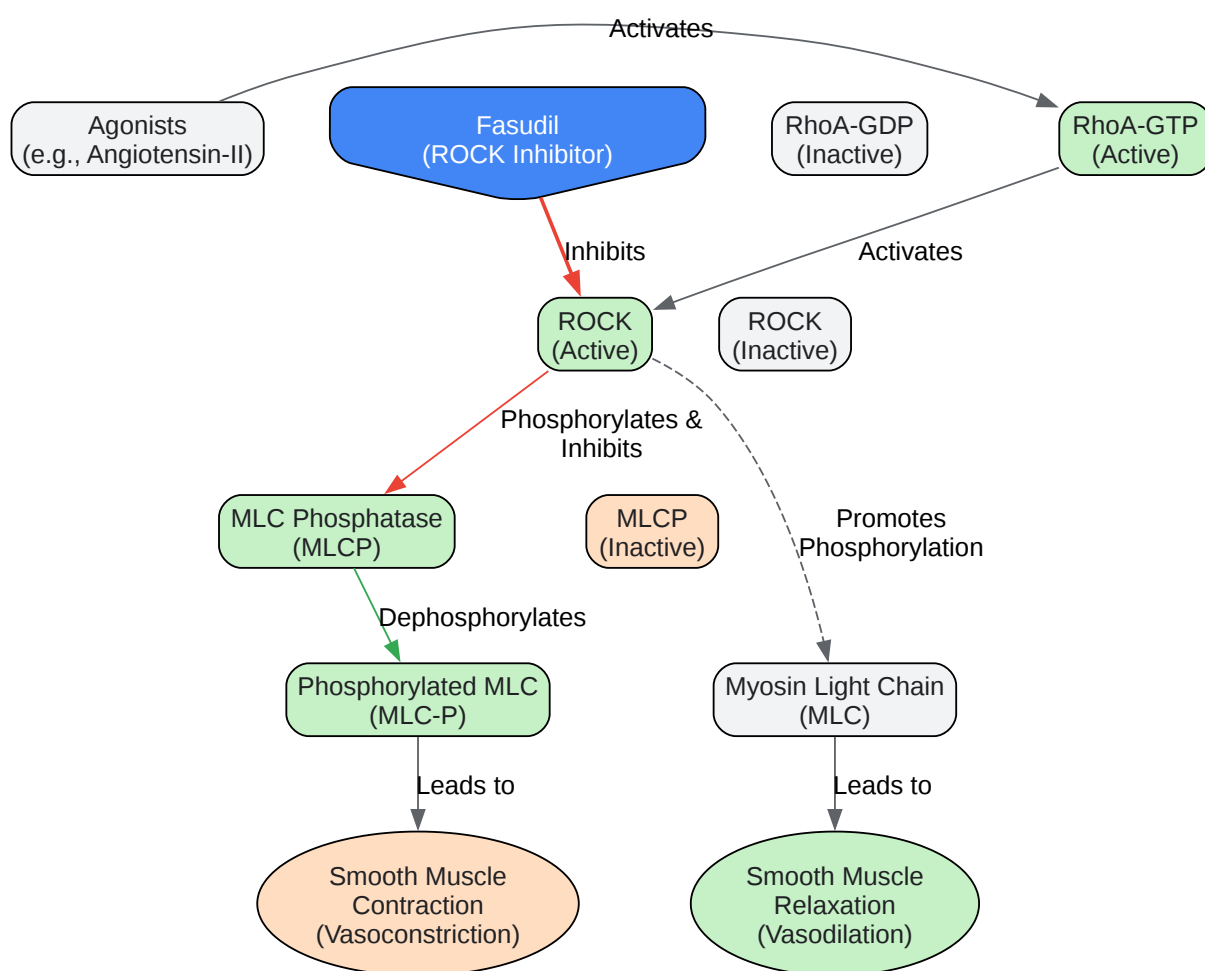
Mechanism of Action: The RhoA/ROCK Signaling Pathway

The Rho-associated coiled-coil kinase (ROCK) is a serine/threonine kinase that acts as a key downstream effector of the small GTPase RhoA.^{[14][15]} The RhoA/ROCK pathway is a central regulator of cellular contraction, motility, and cytoskeletal organization.^{[12][16]} In vascular smooth muscle, its overactivation leads to vasoconstriction and contributes to the pathology of conditions like hypertension and cerebral vasospasm.^{[11][14]}

How ROCK Induces Contraction:

- **RhoA Activation:** Upstream signals activate RhoA, causing it to bind GTP.
- **ROCK Activation:** GTP-bound RhoA binds to and activates ROCK.
- **MLCP Inhibition:** Activated ROCK phosphorylates the myosin-binding subunit of myosin light chain phosphatase (MLCP), inhibiting its activity.[\[11\]](#)[\[14\]](#)
- **MLC Phosphorylation:** With MLCP inhibited, the levels of phosphorylated myosin light chain (MLC) increase.
- **Contraction:** Phosphorylated MLC drives the interaction of actin and myosin filaments, resulting in smooth muscle contraction and vasoconstriction.[\[14\]](#)

Fasudil and other inhibitors derived from the 5-isoquinolinesulfonyl moiety act as competitive inhibitors at the ATP-binding site of ROCK, preventing it from phosphorylating its downstream targets.[\[13\]](#) This action blocks the entire cascade, leading to a net increase in MLCP activity, dephosphorylation of MLC, and subsequent vasodilation.[\[14\]](#)



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Caption: The RhoA/ROCK signaling pathway and point of inhibition.

Broader Therapeutic Implications

Beyond its vasodilatory effects, ROCK inhibition has demonstrated significant therapeutic potential in multiple areas:

- **Neuroprotection:** In neurological disorders like stroke and spinal cord injury, excessive ROCK activation contributes to neuronal death and inflammation.[12][14] ROCK inhibitors can mitigate these effects, preserving neural tissue.[14]
- **Pulmonary Hypertension:** By relaxing constricted pulmonary arteries, ROCK inhibitors can reduce the pressure load on the heart in conditions like pulmonary arterial hypertension (PAH).[12]
- **Anti-Fibrosis:** ROCK signaling is involved in fibrotic processes. Its inhibition shows potential in treating various fibrotic diseases.[16]
- **Oncology:** As ROCK plays a role in cell migration and proliferation, its inhibitors are being investigated for their potential to inhibit tumor metastasis.[15][16]

Conclusion

5-Isoquinolinesulfonic acid is a compound of significant scientific and pharmaceutical interest. While its direct use is limited, its role as a key structural precursor for a generation of ROCK inhibitors, including the clinically important drug Fasudil, is undeniable. A comprehensive grasp of its chemical properties, spectroscopic characteristics, and synthetic pathways is essential for researchers and developers working to create next-generation therapeutics targeting the Rho-kinase pathway. The continued exploration of derivatives built upon this isoquinoline scaffold holds immense promise for addressing a wide spectrum of unmet medical needs, from cardiovascular disease to neurodegeneration and oncology.

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